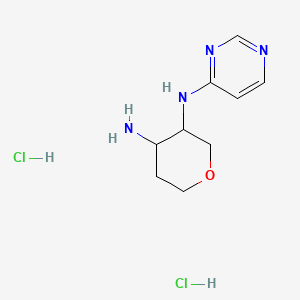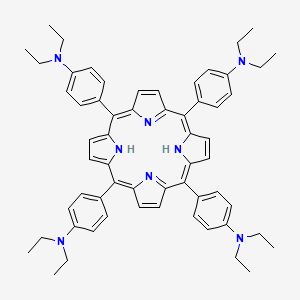
4,4',4'',4'''-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-diethylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-diethylaniline): is a complex organic compound belonging to the porphyrin family Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-diethylaniline) typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through a condensation reaction of pyrrole and an aldehyde, such as benzaldehyde, under acidic conditions. This reaction forms a porphyrinogen intermediate, which is then oxidized to yield the porphyrin core.
Attachment of N,N-diethylaniline Groups: The N,N-diethylaniline groups are introduced through a nucleophilic substitution reaction. The porphyrin core is reacted with N,N-diethylaniline in the presence of a suitable catalyst, such as palladium, under mild conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing techniques like column chromatography, recrystallization, and solvent extraction to purify the final product.
化学反応の分析
Types of Reactions
4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-diethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can convert the compound to its reduced form, affecting its reactivity and stability.
Substitution: The N,N-diethylaniline groups can undergo substitution reactions with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and cerium ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions under mild conditions with catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized forms of the compound, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-diethylaniline) has numerous applications in scientific research:
Chemistry: Used as a photosensitizer in photochemical reactions and as a catalyst in organic synthesis.
Biology: Employed in studying biological processes involving porphyrins, such as heme synthesis and degradation.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Industry: Utilized in the development of sensors, dyes, and photovoltaic devices due to its unique electronic properties.
作用機序
The mechanism of action of 4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-diethylaniline) involves its interaction with molecular targets and pathways:
Photosensitization: Upon light irradiation, the compound absorbs photons and transitions to an excited state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species that can induce cell damage or death.
Catalysis: The compound can act as a catalyst by facilitating electron transfer reactions, thereby accelerating chemical transformations.
類似化合物との比較
4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-diethylaniline) can be compared with other similar compounds:
4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzoic acid): This compound has benzoic acid groups instead of N,N-diethylaniline groups, which affects its solubility and reactivity.
5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin: This derivative has hydroxyphenyl groups, making it more hydrophilic and suitable for different applications.
5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: The presence of methoxycarbonyl groups enhances its electron-donating properties, making it a better photosensitizer.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of porphyrin derivatives.
特性
CAS番号 |
14609-52-0 |
|---|---|
分子式 |
C60H66N8 |
分子量 |
899.2 g/mol |
IUPAC名 |
N,N-diethyl-4-[10,15,20-tris[4-(diethylamino)phenyl]-21,23-dihydroporphyrin-5-yl]aniline |
InChI |
InChI=1S/C60H66N8/c1-9-65(10-2)45-25-17-41(18-26-45)57-49-33-35-51(61-49)58(42-19-27-46(28-20-42)66(11-3)12-4)53-37-39-55(63-53)60(44-23-31-48(32-24-44)68(15-7)16-8)56-40-38-54(64-56)59(52-36-34-50(57)62-52)43-21-29-47(30-22-43)67(13-5)14-6/h17-40,61,64H,9-16H2,1-8H3 |
InChIキー |
GNMVWKQTIDUQSI-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N(CC)CC)C8=CC=C(C=C8)N(CC)CC)C=C4)C9=CC=C(C=C9)N(CC)CC)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





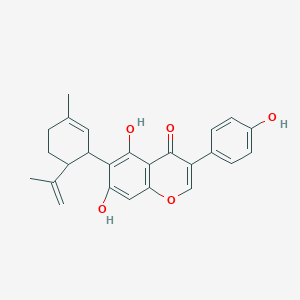
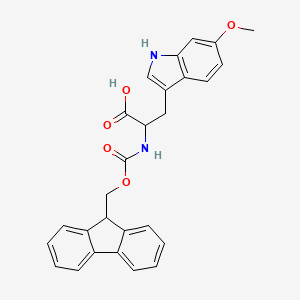
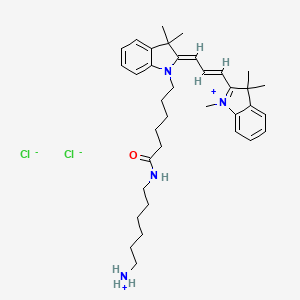

![4-[[3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B12302164.png)
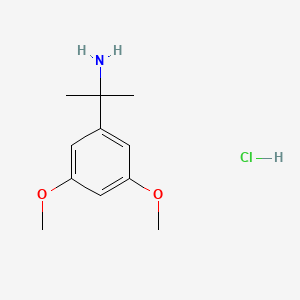

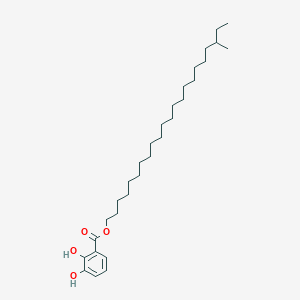
![9-Tosyl-6-oxa-2,9-diazaspiro[4.5]decane hydrochloride](/img/structure/B12302182.png)

